molecular formula C6H7F2NO3 B13326971 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid

1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13326971
M. Wt: 179.12 g/mol
InChI Key: MLABWLFTLMEDRG-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a difluoromethyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid and a ketone group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method is the difluoromethylation of a suitable pyrrolidine precursor using difluorocarbene reagents. This reaction is often catalyzed by transition metals such as copper or palladium under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Difluoromethylated pyridines
  • Difluoromethylated thiophenes

Uniqueness: 1-(Difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and stability. Compared to similar compounds, it offers unique opportunities for the design of bioactive molecules and materials with tailored properties .

Properties

Molecular Formula

C6H7F2NO3

Molecular Weight

179.12 g/mol

IUPAC Name

1-(difluoromethyl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H7F2NO3/c7-6(8)9-2-1-3(4(9)10)5(11)12/h3,6H,1-2H2,(H,11,12)

InChI Key

MLABWLFTLMEDRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C(F)F

Origin of Product

United States

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